2,6-Dibromopyridin-4-amine
CAS No.: 39771-34-1
Cat. No.: VC2236388
Molecular Formula: C5H4Br2N2
Molecular Weight: 251.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39771-34-1 |
---|---|
Molecular Formula | C5H4Br2N2 |
Molecular Weight | 251.91 g/mol |
IUPAC Name | 2,6-dibromopyridin-4-amine |
Standard InChI | InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |
Standard InChI Key | NTFZVUOMTODHRO-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1Br)Br)N |
Canonical SMILES | C1=C(C=C(N=C1Br)Br)N |
Introduction
Identifier Type | Value |
---|---|
SMILES | C1=C(C=C(N=C1Br)Br)N |
InChI | InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |
InChIKey | NTFZVUOMTODHRO-UHFFFAOYSA-N |
Molecular Formula | C5H4Br2N2 |
Molecular Weight | 251.91 g/mol |
The compound's structure can be visualized as a pyridine ring with bromine atoms at the 2 and 6 positions flanking the nitrogen, while the amino group at position 4 extends from the carbon opposite to the ring nitrogen . This arrangement creates a symmetrical molecule with specific electronic and steric properties.
Physical Properties and Characteristics
2,6-Dibromopyridin-4-amine exhibits distinctive physical properties that influence its handling, storage, and applications in various chemical processes. Understanding these properties is crucial for researchers and industry professionals working with this compound.
Physical State and Appearance
At room temperature, 2,6-Dibromopyridin-4-amine appears as an off-white solid . This physical state makes it relatively easy to handle and measure in laboratory settings. The color can serve as a preliminary indicator of purity, with high-purity samples typically showing a consistent off-white appearance.
Density and Other Physical Parameters
Additional physical parameters provide further characterization of the compound:
Property | Value | Note |
---|---|---|
Density | 2.147±0.06 g/cm³ | Predicted value |
pKa | 0.80±0.50 | Predicted value |
Form | Solid | - |
Storage Temperature | 2-8°C | Under inert gas (nitrogen or argon) |
The predicted density of 2.147 g/cm³ is relatively high, which is consistent with the presence of two bromine atoms in the molecule . The predicted pKa value of approximately 0.80 indicates that the compound is weakly basic, influenced by the electron-withdrawing effects of the bromine substituents .
Spectroscopic Data
Spectroscopic data, particularly mass spectrometric data, provides valuable information for compound identification and analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 250.88139 | 140.1 |
[M+Na]⁺ | 272.86333 | 135.6 |
[M+NH₄]⁺ | 267.90793 | 142.3 |
[M+K]⁺ | 288.83727 | 142.0 |
[M-H]⁻ | 248.86683 | 141.1 |
[M+Na-2H]⁻ | 270.84878 | 142.3 |
[M]⁺ | 249.87356 | 138.6 |
[M]⁻ | 249.87466 | 138.6 |
These predicted collision cross-section (CCS) values are useful for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry . The m/z values provide diagnostic fingerprints for the identification of the compound in complex mixtures.
Applications and Research
2,6-Dibromopyridin-4-amine serves as a versatile building block in various scientific and industrial applications. Its unique structure with reactive sites makes it valuable in multiple fields.
Pharmaceutical Research
In pharmaceutical development, 2,6-Dibromopyridin-4-amine plays a significant role as an intermediate in drug synthesis:
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It serves as an important precursor in the development of anti-cancer and anti-inflammatory drugs.
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The compound's structure allows for selective functionalization, enabling the creation of complex pharmaceutical molecules.
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The bromine atoms provide reactive sites for cross-coupling reactions, which are commonly employed in medicinal chemistry .
The nitrogen-containing heterocyclic structure of the compound is particularly valuable in pharmaceutical research, as pyridine derivatives frequently exhibit bioactive properties. The bromine substituents offer opportunities for further derivatization through various metal-catalyzed coupling reactions, expanding the potential for developing novel therapeutic agents.
Agricultural Chemistry
In agricultural applications, 2,6-Dibromopyridin-4-amine contributes to the development of agrochemicals:
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It serves as a building block in the formulation of herbicides and fungicides.
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The compound's structure can be modified to create products that help improve crop yield and protection against pests.
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Its stability and reactivity profile make it suitable for incorporation into various agricultural chemical formulations .
The presence of bromine atoms in the molecule allows for selective reactivity patterns that can be exploited in creating compounds with specific binding profiles to biological targets relevant to agricultural pest control.
Material Science and Electronics
In material science and electronics, 2,6-Dibromopyridin-4-amine finds applications in:
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The creation of specialty polymers and materials with enhanced thermal stability and chemical resistance.
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The production of electronic materials, including advanced semiconductors and conductive polymers.
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Research into novel materials with specific optical or electronic properties .
The compound's ability to participate in various polymerization reactions, coupled with the electronic effects imparted by the bromine substituents, makes it useful in developing materials with tailored properties for specific applications in electronics and materials engineering.
Research and Development
In research laboratories, 2,6-Dibromopyridin-4-amine serves as a valuable reagent for:
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Studying reaction mechanisms in organic synthesis.
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Developing new chemical processes and methodologies.
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Creating chemical libraries for screening in drug discovery programs.
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Exploring structure-activity relationships in various biological systems .
The compound's well-defined structure and reactivity make it an excellent model system for investigating fundamental aspects of chemical reactivity and for training chemists in handling and transforming complex organic molecules.
Related Compounds
Several structural analogs of 2,6-Dibromopyridin-4-amine exist, with variations in substituent patterns and functional groups. Understanding these related compounds provides context for the chemical behavior and applications of 2,6-Dibromopyridin-4-amine.
Structural Analogs
Notable structural analogs include:
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(2,6-Dibromopyridin-4-yl)methanamine (C6H6Br2N2): This compound features a methylamine group at the 4-position instead of a direct amino group, providing different reactivity patterns and physical properties .
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4,6-Dibromopyridin-2-amine (C5H4Br2N2): A positional isomer with bromine atoms at positions 4 and 6 and the amino group at position 2, offering alternative reaction pathways and applications .
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2,6-Dibromo-N,N-dimethylpyridin-4-amine (C7H8Br2N2): A derivative with a dimethylamino group at position 4, which alters the electronic properties and nucleophilicity of the nitrogen, affecting its behavior in various chemical reactions .
These structural variations can significantly influence properties such as solubility, basicity, nucleophilicity, and binding characteristics in biological systems, leading to diverse applications across different fields.
Comparison Table
The following table compares key properties of 2,6-Dibromopyridin-4-amine with its related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
---|---|---|---|---|
2,6-Dibromopyridin-4-amine | C5H4Br2N2 | 251.91 | 39771-34-1 | Primary amino group at position 4 |
(2,6-Dibromopyridin-4-yl)methanamine | C6H6Br2N2 | 265.93 | 408352-56-7 | Methylamine group at position 4 |
4,6-Dibromopyridin-2-amine | C5H4Br2N2 | 251.91 | 408352-48-7 | Amino group at position 2 |
2,6-Dibromo-N,N-dimethylpyridin-4-amine | C7H8Br2N2 | 279.96 | 192447-58-8 | Dimethylamino group at position 4 |
These compounds form a family of brominated aminopyridines with distinct but related chemical behaviors, offering chemists a toolkit of reagents for various synthetic applications.
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